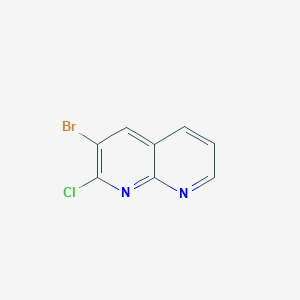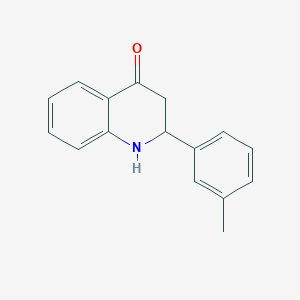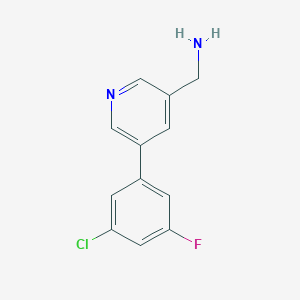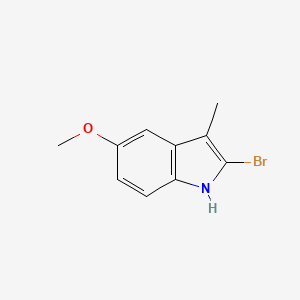
3-Bromo-2-chloro-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-1,8-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation can yield 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . This reaction proceeds via cycloaddition and ring expansion with rearrangement.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed synthesis and multicomponent reactions to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various metal catalysts. Reaction conditions often involve microwave irradiation, which helps to accelerate the reaction and improve yields .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines and their derivatives, which can have significant biological and photochemical properties .
科学的研究の応用
3-Bromo-2-chloro-1,8-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical intermediates and potential drug candidates.
Materials Science: The compound finds applications in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 3-Bromo-2-chloro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of 1,8-naphthyridine have been shown to inhibit the activity of certain enzymes, such as enoyl-ACP reductase, which is involved in the biosynthesis of fatty acids in bacteria . This inhibition can lead to the disruption of bacterial cell membrane synthesis, resulting in antimicrobial effects.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Bromo-2-chloro-1,8-naphthyridine include:
Uniqueness
What sets this compound apart from its similar compounds is its unique substitution pattern, which can impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the naphthyridine ring can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H4BrClN2 |
|---|---|
分子量 |
243.49 g/mol |
IUPAC名 |
3-bromo-2-chloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-5-2-1-3-11-8(5)12-7(6)10/h1-4H |
InChIキー |
CCMZDIDDMIQLJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(N=C2N=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11871224.png)

![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11871238.png)






![1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B11871277.png)
![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)

![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)

